molecular formula C8H11ClO B14489369 6-Chloro-4,4-dimethylcyclohex-2-en-1-one CAS No. 63577-30-0

6-Chloro-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B14489369
CAS No.: 63577-30-0
M. Wt: 158.62 g/mol
InChI Key: AHTDWNUURYZPAS-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethylcyclohex-2-en-1-one is an organic compound with a molecular formula of C8H11ClO It is a derivative of cyclohexenone, featuring a chlorine atom at the 6th position and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one typically involves the chlorination of 4,4-dimethylcyclohex-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 6-chloro-4,4-dimethylcyclohexanol or 6-chloro-4,4-dimethylcyclohexane.

    Substitution: Formation of 6-hydroxy-4,4-dimethylcyclohex-2-en-1-one or 6-amino-4,4-dimethylcyclohex-2-en-1-one.

Scientific Research Applications

6-Chloro-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohex-2-en-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6,6-Dimethylcyclohex-2-en-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4,4-Dimethyl-2-cyclohexen-1-one: Another derivative with distinct chemical properties and uses.

Uniqueness

6-Chloro-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63577-30-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

6-chloro-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3

InChI Key

AHTDWNUURYZPAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C=C1)Cl)C

Origin of Product

United States

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